molecular formula C13H12FN B6279099 2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine CAS No. 1695215-47-4

2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B6279099
CAS No.: 1695215-47-4
M. Wt: 201.2
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Description

2’-fluoro-5-methyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family It features a biphenyl core with a fluorine atom at the 2’ position, a methyl group at the 5 position, and an amine group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-fluoro-5-methyl-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Nitration: The biphenyl compound is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 2’-fluoro-5-methyl-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-fluoro-5-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen atoms or other functional groups onto the biphenyl ring.

Scientific Research Applications

2’-fluoro-5-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2’-fluoro-5-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity. The biphenyl core provides structural rigidity, contributing to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-[1,1’-biphenyl]-4-amine
  • 5-methyl-[1,1’-biphenyl]-3-amine
  • 2’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde

Uniqueness

2’-fluoro-5-methyl-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties. The presence of both a fluorine atom and a methyl group on the biphenyl core enhances its chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

1695215-47-4

Molecular Formula

C13H12FN

Molecular Weight

201.2

Purity

90

Origin of Product

United States

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